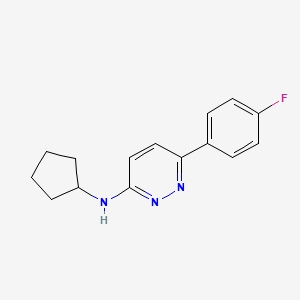

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine

Description

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine is a pyridazine derivative featuring a 4-fluorophenyl substituent at the 6-position and a cyclopentylamine group at the 3-position. The pyridazine core is a six-membered aromatic ring with two adjacent nitrogen atoms, which confers unique electronic and steric properties. The 4-fluorophenyl group enhances lipophilicity and may influence binding interactions via halogen bonding or π-π stacking.

Properties

Molecular Formula |

C15H16FN3 |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine |

InChI |

InChI=1S/C15H16FN3/c16-12-7-5-11(6-8-12)14-9-10-15(19-18-14)17-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,17,19) |

InChI Key |

NYFUSBZDBPPDSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenated precursors, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its pharmacological effects.

Industrial Applications: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine and analogous compounds:

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases LogP compared to the unsubstituted 6-(4-fluorophenyl)pyridazin-3-amine (LogP 2.45 vs. Halogen substitutions (Br, Cl) further elevate LogP (e.g., 2.8–3.1), as seen in 4-bromo and 4-chloro analogs .

Steric and Conformational Impact: Fluorophenyl groups induce nonplanar molecular conformations due to steric repulsion with adjacent substituents (e.g., ). In contrast, planar analogs like naphtho-annulated porphyrins () lack steric hindrance, highlighting the importance of substituent positioning .

Biological Activity :

- Pyridazine derivatives with methoxy and methylimidazolyl groups (e.g., BPN-15606) exhibit potent gamma-secretase modulation (IC50 < 10 nM), suggesting that bulkier substituents enhance target engagement .

- Halogen size (F vs. Cl/Br/I) has minimal impact on inhibitory potency in some contexts (), implying that electronic effects may dominate over steric effects for certain targets .

Synthetic Accessibility :

- High-yield routes (e.g., 96.79% for 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine, ) suggest that pyridazine analogs are synthetically tractable, though introducing cyclopentylamine may require specialized conditions .

Research Findings and Implications

- Structural Insights : Crystallographic data () and computational studies () confirm that fluorophenyl groups disrupt planarity, which could optimize binding pockets in therapeutic targets (e.g., GSMs) by reducing entropic penalties .

- Pharmacological Potential: The cyclopentyl group’s balance of lipophilicity and steric bulk positions the target compound as a candidate for CNS applications, where blood-brain barrier penetration is critical.

- Limitations : Lack of direct data on the target compound necessitates further empirical validation of its bioactivity and pharmacokinetics.

Biological Activity

N-cyclopentyl-6-(4-fluorophenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a cyclopentyl group and a 4-fluorophenyl moiety. Its structural formula can be represented as follows:

This structure is critical for its interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.

Inhibition of Kinase Activity

Research has shown that compounds with similar structures to this compound can effectively inhibit several kinases, such as:

- BCR-ABL : Associated with chronic myeloid leukemia.

- VEGF Receptor 2 : Involved in angiogenesis.

- CDK2 : Critical for cell cycle regulation.

The inhibition of these kinases suggests that this compound may possess anticancer properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound Name | Target Kinase | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | BCR-ABL | 0.1 | Inhibition of proliferation |

| Similar Compound A | VEGF Receptor 2 | 0.05 | Anti-angiogenic activity |

| Similar Compound B | CDK2 | 0.057 | Induction of apoptosis |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyridazine derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines, with IC50 values comparable to known chemotherapeutics.

Case Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound in mouse models of cancer. Treatment with this compound resulted in tumor regression and prolonged survival rates compared to control groups. These findings underscore the potential therapeutic applications of this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.